molecular formula C15H12O B8254029 (S)-1,3-Diphenyl-1-propyne-3-ol

(S)-1,3-Diphenyl-1-propyne-3-ol

Cat. No.: B8254029
M. Wt: 208.25 g/mol
InChI Key: DZZWMODRWHHWFR-OAHLLOKOSA-N
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Description

(S)-1,3-Diphenyl-1-propyne-3-ol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Homocoupling and Cyclization for Fluorescent Derivatives

1,1-Disubstituted 3-aryl-2-propyn-1-ols, such as (S)-1,3-Diphenyl-1-propyne-3-ol, have been shown to undergo homocoupling in the presence of a rhodium catalyst, leading to 2-hydroxymethyl-(E)-enynes. Subsequent cyclization of these enynes can produce fluorescent 2,3-dihydrofuran derivatives. This process highlights a novel approach in the synthesis of fluorescent compounds for potential applications in chemical sensing and bioimaging (Funayama et al., 2005).

Organometallic Complex Synthesis

This compound plays a role in the synthesis of organometallic compounds. For instance, its addition to cyclopentadienyl compounds results in the formation of π-alkyne complexes, which further transform into various organometallic derivatives. These transformations demonstrate the versatility of this compound in organometallic chemistry (Crochet et al., 1998).

Propyne Chain Extension Reactions

This compound is also used in chain extension reactions of acetylenes. These reactions provide a method for the linear extension of propyne, illustrating the compound's utility in constructing larger, more complex organic molecules (Bhanu & Scheinmann, 1979).

Synthesis of Isoxazoles

The compound plays a crucial role in the 1,3-dipolar cycloaddition reaction to produce 3-glycosyl-5-substituted-2-isoxazoles. These reactions are significant for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Fascio & D'Accorso, 2001).

Catalytic Applications in Organic Synthesis

The utility of this compound extends to catalytic applications in organic synthesis. It has been used in reactions involving cross-coupling and the formation of fluorescent donor-acceptor systems, showcasing its role in the development of new catalytic processes (Horita et al., 2007).

Properties

IUPAC Name

(1S)-1,3-diphenylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZWMODRWHHWFR-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.